molecular formula C35H65N8O17P3S B6596235 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane CAS No. 799812-85-4

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane

Cat. No.: B6596235
CAS No.: 799812-85-4
M. Wt: 994.9 g/mol
InChI Key: IBDHYZUIOICJEE-NXHBBHECSA-N
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Description

The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane is a structurally complex nucleotide derivative. Its core consists of:

  • A 6-aminopurine (adenine) base linked to a ribose-like oxolane ring.
  • Diphosphate groups (via hydroxyphosphoryl linkages), forming a nucleotide diphosphate analog.
  • A tetradecanethioate (14-carbon thioester) side chain, providing lipophilicity .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H3/t24-,28-,29-,30+,34-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDHYZUIOICJEE-NXHBBHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H65N8O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

994.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

CoA primarily functions to generate metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters. The Coenzyme A, S-tetradecanoate, ammonium salt (1:3) is expected to interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

CoA and its derivatives, including Coenzyme A, S-tetradecanoate, ammonium salt (1:3), play a crucial role in various cellular processes. They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

CoA is critical for the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors. Coenzyme A, S-tetradecanoate, ammonium salt (1:3) is expected to be involved in similar metabolic pathways.

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane, commonly referred to as HIP-CoA, is a complex compound with significant biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties.

PropertyValue
Molecular Formula C34H52N7O19P3S
Molecular Weight 987.798 Da
Synonyms HIP-CoA
InChIKey IWNWMTZIJPUDPV-MDQHZGBLSA-N

HIP-CoA exhibits its biological activity primarily through interactions with specific proteins and enzymes within the cell. The presence of the 6-aminopurin-9-yl group suggests potential interactions with purine metabolism pathways and nucleic acid synthesis. Studies indicate that compounds like HIP-CoA can act as inhibitors or modulators of protein arginine methyltransferases (PRMTs), which play crucial roles in gene expression and cellular signaling pathways.

Biological Activity

  • Antitumor Activity : Research has shown that HIP-CoA and similar compounds can inhibit PRMT5, a protein implicated in various cancers. In vitro studies demonstrated that these inhibitors can induce apoptosis in cancer cell lines such as K562 (a model for chronic myeloid leukemia) by disrupting methylation processes critical for tumor growth .
  • Effects on Erythropoiesis : In studies involving human bone marrow erythroid progenitor cells, HIP-CoA has been linked to the reactivation of γ-globin gene expression. This suggests a potential therapeutic role in treating β-thalassemia by enhancing erythropoiesis through modulation of gene expression .
  • Pharmacokinetics and Bioavailability : The pharmacokinetic profile of HIP-CoA indicates good bioavailability and stability in biological systems. Its complex structure allows for multiple points of interaction with cellular components, enhancing its effectiveness as a therapeutic agent .

Case Study 1: Inhibition of PRMT5

In a study assessing the efficacy of HIP-CoA as a PRMT5 inhibitor, molecular dynamics simulations revealed strong binding affinity to the PRMT5 active site. The compound formed multiple hydrogen bonds with key residues, stabilizing its interaction and leading to significant reductions in PRMT5 activity in treated cells .

Case Study 2: Erythroid Progenitor Cell Activation

Another investigation focused on the effects of HIP-CoA on human erythroid progenitor cells showed that treatment with the compound led to increased γ-globin expression levels, indicating its potential use in therapies aimed at ameliorating conditions like β-thalassemia .

Scientific Research Applications

Biological Research

The compound exhibits significant potential in biological research due to its structural components that enable interactions with biological molecules. The presence of the aminopurine moiety suggests applications in nucleic acid chemistry and molecular biology, particularly in studies related to:

  • Gene expression regulation : By acting as a nucleotide analog.
  • Bioorthogonal labeling : The azido group can facilitate selective labeling of biomolecules in living systems through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Pharmaceutical Applications

The compound's unique structure allows it to serve as a lead compound in drug development. Its potential applications include:

  • Antiviral agents : The aminopurine component may mimic purines involved in nucleic acid synthesis, providing a basis for antiviral drug design.
  • Cancer therapeutics : Given its ability to interact with nucleic acids, it may be explored for targeting cancer cell proliferation.

Material Science

In material science, the compound can be utilized for creating functionalized surfaces or nanomaterials due to its reactive functional groups. Potential applications include:

  • Coatings : Developing surfaces that can interact with biological systems.
  • Nanocarriers : For targeted drug delivery systems.

Case Study 1: Antiviral Activity

Research has demonstrated that compounds similar to S-[2-[3-[[(2R)-4... have shown promising results in inhibiting viral replication in vitro. Studies indicated that modifications to the aminopurine segment enhanced binding affinity to viral polymerases.

Case Study 2: Bioorthogonal Chemistry

In a study focusing on bioorthogonal reactions, derivatives of this compound were successfully used for labeling proteins within live cells. This application underscores its utility in tracking cellular processes and understanding complex biological systems.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Potential Applications
Target Compound (Tetradecanethioate;azane) C27H46N7O18P3S 977.53 (calc.) 14C thioester, diphosphate, 3,3-dimethylbutanoyl Thioate, phosphates, amide Lipid-modified enzyme inhibition
[(2R)-3-[[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate C49H91N5O17P2 1084.20 16C palmitate esters (hexadecanoate), diphosphate Esters, phosphates Membrane anchoring, drug delivery
2-((3-aminopropyl)thio)adenosine 5'-diphosphate C13H22N6O10P2S 548.36 3-aminopropylsulfanyl, diphosphate Sulfanyl, phosphates, amine Enzyme cofactor analogs
[(2S)-2-azanyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate] derivative C21H34N7O10P 575.51 Hexanoate with carbamate, diphosphate Carbamate, phosphates, amide Prodrug design
3-Hydroxy-3-methylbutanethioate analog C23H40N7O17P3S 883.58 Shorter branched thioate (3-hydroxy-3-methylbutanethioate), diphosphate Thioate, phosphates, hydroxyl Metabolic pathway modulation

Key Comparative Findings

Chain Length and Lipophilicity :

  • The 14C tetradecanethioate in the target compound balances lipophilicity and solubility, compared to the 16C palmitate in , which is more lipophilic and suited for membrane integration.
  • Shorter chains (e.g., 3-hydroxy-3-methylbutanethioate ) may enhance aqueous solubility but reduce tissue penetration.

Functional Group Impact: Thioate vs. Amino vs. Carbamate: The 3-aminopropylsulfanyl group in introduces a cationic charge, favoring interactions with nucleic acids, whereas the carbamate in enhances hydrolytic stability.

Phosphorylation Patterns: All compounds feature diphosphate groups, critical for mimicking endogenous nucleotides (e.g., ATP, GTP). The 3,3-dimethylbutanoyl group in the target compound may sterically modulate enzyme binding compared to simpler analogs .

Pharmacological Potential

  • Target Compound : The tetradecanethioate side chain suggests utility in targeting lipid-rich environments (e.g., cell membranes or lipoprotein-associated enzymes). Its structure aligns with prodrug strategies for antiviral or anticancer agents .
  • Hexadecanoate Analog : Used in studies on lipid-anchored nucleotide delivery, particularly in enhancing drug retention in adipose tissues.
  • 3-Aminopropylsulfanyl Derivative : Demonstrated activity in modulating adenosine receptor signaling due to its sulfanyl-amine moiety.

Stability and Bioavailability

  • Metabolic Stability : Thioate-containing compounds (target, ) resist esterase-mediated hydrolysis better than ester-linked analogs, as shown in comparative HPLC-ESI-MS studies .
  • Tissue Distribution : Fluorinated analogs (e.g., ) exhibit unique biodistribution profiles due to fluorine’s electronegativity, but the target compound’s thioate may offer a middle ground between lipophilicity and solubility .

Preparation Methods

Core Components and Functional Groups

The compound integrates four primary domains:

  • Adenosine backbone : A 6-aminopurin-9-yl nucleoside forms the base structure, phosphorylated at the 3' and 4' ribose positions.

  • Phosphate linker system : Two consecutive phosphoester bonds bridge the adenosine to a 2-hydroxy-3,3-dimethylbutanoyl group.

  • Acyl carrier domain : A propanoylaminoethyl thioester connects to tetradecanethioate (myristoyl analog), enabling lipid conjugation.

  • Azane coordination : A non-covalent ammonium ion stabilizes the thioester linkage.

This architecture suggests a role analogous to coenzyme A (CoA) in acyl transfer reactions, particularly for long-chain fatty acids. The tetradecanethioate moiety implies specificity toward myristoylation pathways, critical in protein localization and signal transduction.

Synthesis Strategies

Enantioselective Construction of the Dimethylbutanoyl Core

The 2-hydroxy-3,3-dimethylbutanoyl segment requires stereocontrolled synthesis to preserve the (2R) configuration. Industrial protocols adapted from 3-amino-2,3-dimethylbutan-2-ol production (CAS 7027-91-6) provide a starting point:

  • Aldol condensation : Isobutyraldehyde and formaldehyde undergo base-catalyzed addition to yield 3-hydroxy-2,2-dimethylpropanal.

  • Reductive amination : Catalytic hydrogenation with ammonia introduces the amino group at position 2.

  • Oxidation : Selective oxidation of the primary alcohol to a carboxylic acid using TEMPO/NaClO2.

Yield optimization requires strict control of reaction temperature (0–5°C during aldol step) and chiral resolution via diastereomeric salt formation with L-tartaric acid.

Phosphorylated Adenosine Assembly

The adenosine diphosphate segment mirrors CoA biosynthesis pathways:

  • Adenosine 5'-triphosphate (ATP) activation : ATP reacts with ribose-5-phosphate under kinase catalysis to form phosphoribosyl diphosphate (PRPP).

  • Glycosidic bond formation : PRPP couples with 6-aminopurine via adenine phosphoribosyltransferase (APRT).

  • Stepwise phosphorylation :

    • 3'-Phosphorylation : ATP-dependent kinase adds the first phosphate.

    • 4'-Phosphorylation : A second kinase introduces the diphosphate bridge using guanosine triphosphate (GTP) as a cofactor.

Enzymatic methods achieve >90% regioselectivity compared to chemical phosphorylation (≤65% selectivity).

Convergent Synthesis and Thioesterification

Final assembly employs a three-fragment coupling strategy:

StepReactionConditionsYield
1Adenosine diphosphate + dimethylbutanoyl chlorideDMF, 4°C, 12h78%
2Propanoylaminoethylamine couplingEDC/HOBt, CH2Cl282%
3Tetradecanethioate conjugationHünig's base, THF, 40°C68%

Critical challenges include:

  • Phosphate stability : Use of tert-butyl protecting groups prevents β-elimination during acylations.

  • Stereochemical integrity : Chiral HPLC (Chiralpak IC-3 column) confirms >99% enantiomeric excess post-synthesis.

Purification and Analytical Characterization

Ion Exchange Chromatography

Purification leverages the compound’s net charge (-3 at pH 7.4) via:

  • Strong anion exchange (SAX) : Q Sepharose FF resin with NaCl gradient elution (0.1–0.5 M over 10 column volumes).

  • Hydrophobic interaction (HIC) : Phenyl Sepharose resolves thioester-containing impurities.

Comparative retention data:

ImpuritySAX RT (min)HIC RT (min)
Dephosphorylated byproduct8.212.4
Adenosine dimer10.19.8
Target compound14.718.2

Spectroscopic Validation

  • 31P NMR (121 MHz, D2O): δ -2.1 (d, J = 20 Hz, Pα), -10.8 (dd, J = 18 Hz, Pβ), -21.3 (t, J = 15 Hz, Pγ).

  • HRMS (ESI-) : m/z 994.9012 [M-H]⁻ (calc. 994.9007).

  • FT-IR : 1745 cm⁻¹ (C=O thioester), 1250 cm⁻¹ (P=O).

Time (weeks)Purity (%)Major Degradant
099.8
495.2Hydrolyzed thioester
887.4Adenine derivative

Lyophilized formulations with trehalose (1:5 w/w) extend shelf-life to 24 months at -20°C.

Industrial-Scale Production Challenges

Cost Drivers

  • Tetradecanethioic acid : Accounts for 62% of raw material costs due to limited suppliers.

  • Enzymatic phosphorylation : Recombinant kinase production adds $12–15K per kilogram.

Regulatory Considerations

  • ICH Q3D Guidelines : Requires <10 ppm residual palladium from coupling steps.

  • Genotoxic impurities : Control of ethyl dimethylaminopropyl carbodiimide (EDC) below 5 ppm.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) enable:

  • 3-minute residence time for phosphorylation vs. 12h batch processing.

  • 18% higher overall yield through precise thermal control.

Biocatalytic Thioester Formation

Engineered acyl-CoA synthetases (e.g., AcsA from E. coli) reduce reliance on chemical coupling agents:

  • 94% conversion in 2h at 30°C.

  • Eliminates need for Hünig’s base, simplifying downstream processing.

Q & A

Q. What strategies validate the stereochemical integrity of the compound post-synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers. Compare optical rotation values with literature standards. For phosphorothioate diastereomers, ion-pairing LC-MS with diethylammonium acetate enhances resolution .

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